

Linifanib molecular targets and signaling pathways

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Compound Focus: Linifanib

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Primary Kinase Targets of Linifanib

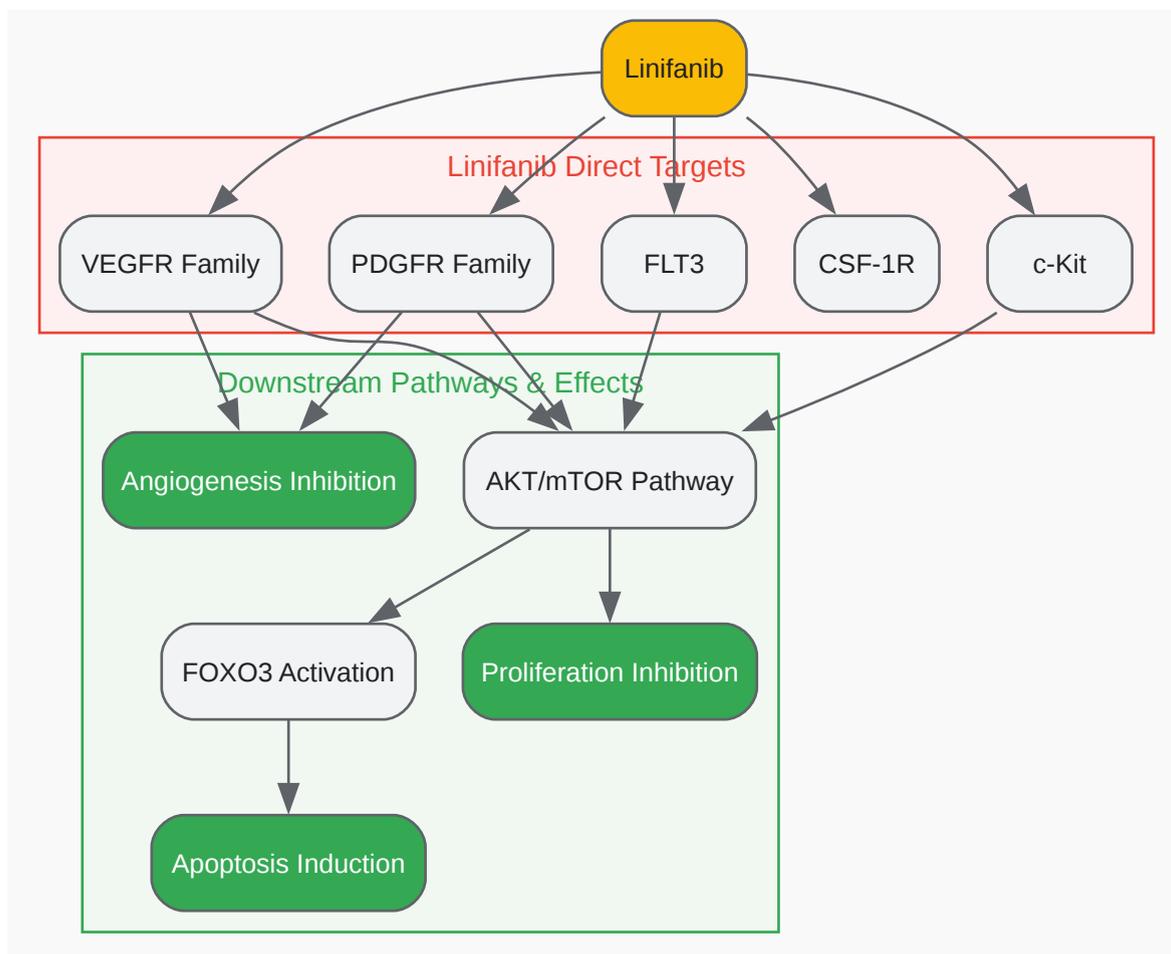
Target Kinase	IC50 Value	Primary Role / Pathway
FIt-1 (VEGFR1)	3 nM	Angiogenesis
KDR (VEGFR2)	4 nM	Angiogenesis
FLT3	4 nM	Hematopoiesis, Cell Survival
CSF-1R	3 nM	Macrophage Regulation
c-Kit	14 nM	Cell Proliferation
PDGFR β	66 nM	Angiogenesis, Stromal Support

Signaling Pathways and Mechanisms

Linifanib's anti-tumor effects are mediated by inhibiting key oncogenic signaling cascades downstream of its primary kinase targets.

- **AKT/mTOR Signaling Pathway:** In cutaneous T-cell lymphoma (CTCL), long-term daily exposure to **Linifanib** significantly **inhibited cell proliferation** and reduced phosphorylation of proteins within the **AKT/mTOR signaling pathway**, a critical regulator of cell growth and survival [1].
- **FOXO3a Activation and Apoptosis:** In ovarian cancer cells (OVCAR3), **Linifanib** treatment **inhibited phosphorylation of AKT at Ser473**, leading to subsequent **activation of the tumor suppressor FOXO3**. This mechanism promotes the expression of pro-apoptotic genes and contributes to programmed cell death [2].
- **Synergistic Effects with Chemotherapy:** In CTCL models, **Linifanib** demonstrated a **strong synergistic effect** when combined with metronomic chemotherapeutic agents like vinorelbine or etoposide. The synergy is partly attributed to **Linifanib's** ability to **increase intracellular concentrations** of the chemotherapy drugs by reducing the expression of drug transporter genes **ABCB1 and ABCG2** [1].

The following diagram illustrates the core signaling pathways affected by **Linifanib**:



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Beyond its established targets, recent research identified **RIPK1 (Receptor-Interacting Protein Kinase 1)** as a novel target for **Linifanib**. By inhibiting RIPK1, **Linifanib** can **block necroptosis** (a form of programmed cell necrosis) and has been shown to **reduce vascular permeability**, which may contribute to normalizing tumor blood vessels and improving drug delivery [3].

Key Experimental Evidence & Protocols

The following table outlines foundational experimental methodologies used to characterize **Linifanib's** activity [1] [2]:

Assay / Method	Key Findings	Experimental Details
In Vitro Proliferation Assay	Inhibited HH cell (CTCL) proliferation; IC50 = 48.4 ± 20.4 nM [1].	Cells exposed to long-term, daily Linifanib; concentration-dependent response measured.
Luminex Analysis / Western Blotting	Reduced phosphorylation of AKT/mTOR pathway proteins [1]; Inhibited p-Akt (Ser473), activated FOXO3 in OVCAR3 cells [2].	Protein lysates analyzed for phosphorylation status of key signaling proteins.
Combination Index (CI) Analysis	Strong synergism with metronomic vinorelbine (mVNR) or etoposide (mETO); CI < 1 [1].	Concurrent drug exposure; CI calculated using established models (e.g., Chou-Talalay).
UPLC-HRMS Analysis	Increased intracellular VNR and ETO concentrations in HH cells [1].	Quantified chemotherapeutic agent levels inside cells after Linifanib treatment.
Flow Cytometry & TUNEL Assay	Induced apoptosis and caused DNA fragmentation in OVCAR3 cells [2].	Cells stained with apoptotic markers and analyzed.

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References

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3. Identification of RIPK1 as a novel target for angiogenesis ... [sciencedirect.com]

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